molecular formula C14H11NO5 B587624 Tolcapone-d4 CAS No. 1246816-93-2

Tolcapone-d4

Cat. No. B587624
M. Wt: 277.268
InChI Key: MIQPIUSUKVNLNT-QFFDRWTDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tolcapone-d4 is used as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme that degrades catecholamines, including dopamine . Tolcapone crosses the blood-brain barrier and can inhibit both peripheral and central COMT activity .


Synthesis Analysis

A cost-effective and commercially viable one-pot synthesis of tolcapone has been developed from commercially available 1,2-dimethoxy benzene . The process involves the treatment of 1,2-dimethoxy benzene and 4-methyl benzoyl chloride with aluminum chloride to form a benzophenone derivative in situ .


Molecular Structure Analysis

Tolcapone-d4 has a molecular formula of C14H7D4NO5 . It is a solid compound that is slightly soluble in DMSO and methanol .


Chemical Reactions Analysis

Tolcapone-d4 is intended for use as an internal standard for the quantification of tolcapone by GC- or LC-MS . It is a reversible inhibitor of COMT, an enzyme that degrades catecholamines .


Physical And Chemical Properties Analysis

Tolcapone-d4 has a molecular formula of C14H7D4NO5 and a formula weight of 277.3 . It is a solid compound that is slightly soluble in DMSO and methanol .

Scientific Research Applications

Application in Neurology: Parkinson’s Disease Treatment

  • Summary of the Application : Tolcapone is an efficacious catechol-O-methyltransferase (COMT) inhibitor used for treating Parkinson’s disease (PD). It’s used to reduce motor fluctuations in PD patients by increasing the availability of dopamine in the brain .
  • Methods of Application : Tolcapone is administered orally to PD patients as an adjunct to levodopa, a common treatment for PD. This combination allows for a significant reduction in the daily time spent in the “Off” state (a period when the medication isn’t working well, and PD symptoms return) and the total daily dose of levodopa .
  • Results or Outcomes : Studies have shown that the median reduction of hours per day spent in the “Off” state was 2.1 (range 1–3.2), and the reduction of levodopa was 108.9 mg (1–251.5). Most studies reported a significant improvement in the quality of life and non-motor symptoms .

Application in Neurocognition Enhancement

  • Summary of the Application : Tolcapone has been studied for its potential to enhance neurocognition in healthy adults . It’s believed to improve cognitive performance and alter the distribution of electrical activity across the brain during task performance .
  • Methods of Application : In the study, healthy men and women received tolcapone 200 mg orally across 2 test days separated by 1 week in a double-blind, randomized, counterbalanced, within-subject design . Neurocognitive performance was assessed using the MATRICS Consensus Cognitive Battery and an electroencephalogram-based 5 Choice-Continuous Performance Test .
  • Results or Outcomes : Tolcapone enhanced visual learning in low-baseline performers and had an opposite effect in high performers . It also enhanced verbal fluency across all subjects . Tolcapone reduced the false alarm rate and enhanced frontal P200 amplitude during correctly identified non-target trials in low-baseline performers and had opposite effects in high performers .

Application in Neuroblastoma Treatment

  • Summary of the Application : Tolcapone has been found to induce oxidative stress leading to apoptosis and inhibition of tumor growth in neuroblastoma .

Application in Parkinson’s Disease Management

  • Summary of the Application : Tolcapone is used as an adjunct to levodopa/carbidopa therapy for the symptomatic treatment of Parkinson’s Disease . This drug is generally reserved for patients with parkinsonian syndrome receiving levodopa/carbidopa who are experiencing symptom fluctuations and are not responding adequately to or are not candidates for other adjunctive therapies .
  • Results or Outcomes : The tolcapone group showed more severe disease and significant higher UPDRS III scores, longer duration of “OFF” intervals and required more l-dopa/DDI intake . In this analysis, tolcapone was more effective in reducing UPDRS III and motor complications subscores, duration of “OFF” time, and l-dopa/DDI dosing .

Safety And Hazards

Tolcapone is associated with a risk of hepatotoxicity . It is recommended that liver function be monitored when using this drug .

properties

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-(2,3,5,6-tetradeuterio-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIQPIUSUKVNLNT-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)[2H])[2H])C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tolcapone-d4

Citations

For This Compound
3
Citations
J Rebouta, ML Dória, F Campos, F Araújo… - International Journal of …, 2023 - Elsevier
… acid (200 µL) containing internal standard tolcapone-d4. After centrifugation at 20000 × g for … ; and tolcapone-d4 (IS) m/z transition 276.3➔ 185.2, cone 40 V and collision energy 30 eV. …
Number of citations: 3 www.sciencedirect.com
J Gamez, M Salvadó, N Reig, P Suñé, C Casasnovas… - Amyloid, 2019 - Taylor & Francis
… Tolcapone-d4 was used as an internal standard (IS). Tolcapone-d4 and Tolcapone were eluted on a C18 column (Acquity UPLC HSS C18 column 1.8 µm, 2.1 × 100mm with precolumn …
Number of citations: 46 www.tandfonline.com
A Nardi Ricart - 2016 - diposit.ub.edu
[spa] El objetivo del presente estudio ha sido la investigación y desarrollo de un nuevo medicamento sólido de Tolcapone, en forma farmacéutica de comprimido de liberación …
Number of citations: 1 diposit.ub.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.